molecular formula C15H12F2O B1302722 3,5-Difluoro-4'-ethylbenzophenone CAS No. 844885-11-6

3,5-Difluoro-4'-ethylbenzophenone

Cat. No.: B1302722
CAS No.: 844885-11-6
M. Wt: 246.25 g/mol
InChI Key: HPRYOEMIUOVFEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4’-ethylbenzophenone typically involves the acylation of fluorinated benzene derivatives. One common method includes the Friedel-Crafts acylation reaction, where 3,5-difluorobenzoyl chloride reacts with 4-ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 3,5-Difluoro-4’-ethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and product quality . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4’-ethylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

    Substitution: Products with nucleophiles replacing the fluorine atoms.

    Reduction: 3,5-Difluoro-4’-ethylbenzyl alcohol.

    Oxidation: 3,5-Difluoro-4’-ethylbenzoic acid.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzophenone: Lacks the ethyl group, making it less hydrophobic and potentially altering its reactivity and applications.

    4’-Ethylbenzophenone: Lacks the fluorine atoms, which can affect its electronic properties and reactivity.

    3,5-Difluoro-4’-methylbenzophenone: Similar structure but with a methyl group instead of an ethyl group, which can influence its physical and chemical properties.

Uniqueness

3,5-Difluoro-4’-ethylbenzophenone is unique due to the presence of both fluorine atoms and an ethyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for specific applications in materials science, medicinal chemistry, and industrial processes .

Properties

IUPAC Name

(3,5-difluorophenyl)-(4-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O/c1-2-10-3-5-11(6-4-10)15(18)12-7-13(16)9-14(17)8-12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRYOEMIUOVFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374258
Record name 3,5-Difluoro-4'-ethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-11-6
Record name 3,5-Difluoro-4'-ethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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